3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde
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Overview
Description
3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H7F3O2. This compound is characterized by the presence of difluoromethoxy, fluoro, and methyl groups attached to a benzaldehyde core. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzaldehyde derivative. One common method includes the reaction of 4-fluoro-5-methylbenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid.
Reduction: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde
- 3-(Trifluoromethoxy)-4-fluoro-5-methylbenzaldehyde
- 3-(Difluoromethoxy)-4-chloro-5-methylbenzaldehyde
Comparison: 3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde is unique due to the presence of both difluoromethoxy and fluoro groups, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Biological Activity
3-(Difluoromethoxy)-4-fluoro-5-methylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms can significantly alter the pharmacological properties of organic compounds, enhancing their bioactivity and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzene ring substituted with a difluoromethoxy group, a fluoro group, and a methyl group. The presence of these functional groups contributes to its unique chemical properties.
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding : The compound may interact with specific receptors, modulating biological pathways that are crucial for cellular function.
- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound and related compounds. Notable findings include:
- Anticancer Activity : Research indicates that fluorinated benzaldehydes can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, a study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by promoting cell cycle arrest and apoptosis .
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains. A comparative study highlighted that fluorinated aldehydes exhibited lower Minimum Inhibitory Concentration (MIC) values against resistant strains of E. coli and K. pneumoniae .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that the presence of difluoromethoxy and fluoro substituents significantly enhances biological activity. For example, a series of analogs were tested, showcasing improved potency in inhibiting enzyme activity compared to non-fluorinated versions .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-(difluoromethoxy)-4-fluoro-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJPHZWUIWDNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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